4-Amino-6-cyclopropylpyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-cyclopropyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-6(4-1-2-4)9-10-7(5)11/h3-4H,1-2H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHIDNUWYYLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview
4-Amino-6-cyclopropylpyridazin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 164.17 g/mol
- CAS Number : 1890465-48-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and receptors that are crucial for cellular processes, leading to its observed antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, which are critical in programmed cell death.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria. This suggests a promising application in treating bacterial infections.
-
Cancer Cell Line Studies
- In a series of experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| This compound | Yes | Yes | 32 | 25 (MCF-7) |
| Compound A | Yes | No | 16 | N/A |
| Compound B | No | Yes | N/A | 15 (MCF-7) |
Comparison with Similar Compounds
Structural Highlights :
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| 4-Amino-6-cyclopropylpyridazin-3-ol | Pyridazine | 6-cyclopropyl, 4-amino | -OH, -NH₂ |
| 3-Cyclohexylindeno-pyrazol-hydrazone | Pyrazole-Indene | 3-cyclohexyl | Hydrazone |
| 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol | Pyridine | 6-cyclohexyl, 4-aminomethyl | -OH, -CH₂NH₂ |
Physicochemical and Pharmacological Properties
- Cyclopropyl vs.
- Amino and Hydroxyl Groups: These polar groups enhance hydrogen-bonding capacity, which may influence solubility and target binding compared to the hydrazone () or aminomethyl () groups.
Data Tables
Table 1: Structural Comparison of Pyridazine Analogs
¹ Theoretical formula based on structural analysis.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Amino-6-cyclopropylpyridazin-3-ol generally involves:
- Construction of the pyridazine ring system with appropriate substituents.
- Introduction of the cyclopropyl group at the 6-position.
- Functional group transformations to install the amino group at the 4-position and the hydroxyl group at the 3-position.
The key challenge lies in selective substitution and functionalization of the pyridazine ring without affecting other sensitive groups.
Preparation via Halogenated Pyridazine Intermediates
A common approach involves starting from halogenated pyridazine derivatives, such as 4,6-dichloropyridazine or related analogs, followed by selective substitution of chlorine atoms.
Step 1: Formation of 4-amino-6-chloropyridazine intermediate
The 4,6-dichloropyridazine compound is reacted with ammonia or primary amines under controlled temperature (30–60 °C) and atmospheric pressure to selectively substitute the chlorine at the 4-position with an amino group. This reaction is typically performed in aqueous media with a molar ratio of dichloropyridazine to ammonia/amine ranging from 1:2 to 1:8. The reaction proceeds until residual dichloropyridazine is less than 0.1% by peak area in chromatographic analysis, ensuring high conversion. The intermediate is isolated by solid-liquid separation and drying.Step 2: Introduction of the cyclopropyl group at the 6-position
The 6-chloropyridazine intermediate can undergo nucleophilic substitution with cyclopropyl-containing nucleophiles or organometallic reagents to replace the chlorine with a cyclopropyl moiety. This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the amino group.Step 3: Installation of the hydroxyl group at the 3-position
Hydroxylation at the 3-position can be achieved either by direct substitution if the precursor has a suitable leaving group at position 3 or via oxidation and subsequent reduction steps. Specific methods depend on the starting materials and desired purity.
Catalytic and Microwave-Assisted Methods
Recent advances include the use of microwave-assisted synthesis and catalytic systems to improve reaction efficiency and yield.
Microwave irradiation has been employed to accelerate substitution reactions on heterocycles, enhancing reaction rates and selectivity. For example, boronate ester intermediates subjected to microwave heating in the presence of bases like cesium carbonate in acetonitrile have shown efficient coupling reactions, which could be adapted for cyclopropyl group introduction.
Catalysts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have been used in amide bond formation and could be relevant in coupling steps involving pyridazine derivatives.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 30–80 °C | Controlled to favor selective substitution |
| Solvents | Water, dichloromethane (DCM), acetonitrile (MeCN) | Choice depends on solubility and reaction type |
| Base/Catalyst | Ammonia, primary amines, Cs2CO3, HATU | Facilitate nucleophilic substitution and coupling |
| Reaction Time | Several hours to overnight | Microwave-assisted reactions reduce time |
| Molar Ratios (substrate:reagent) | 1:2 to 1:8 (e.g., dichloropyridazine:ammonia) | Ensures complete conversion |
| Purification | Solid-liquid separation, drying, extraction | Critical for removing impurities |
Research Findings and Yields
The ammonolysis of 4,6-dichloropyridazine to 4-amino-6-chloropyridazine proceeds with high yield (>95%) under mild conditions with minimal impurities.
Subsequent substitution to introduce the cyclopropyl group requires optimized nucleophilic conditions, often achieving yields between 70–85%, depending on the reagent and catalyst system used.
Hydroxylation steps vary widely in yield based on the method but typically range from 60–80%.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | 4-amino-6-chloropyridazine | NH3 or primary amine, 30–60 °C, aqueous | >95 | High selectivity, low impurities |
| 2 | 4-amino-6-cyclopropylpyridazine | Cyclopropyl nucleophile, base, microwave or conventional heating | 70–85 | Requires careful control |
| 3 | This compound | Hydroxylation via substitution or oxidation/reduction | 60–80 | Dependent on precursor and method |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
